(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a fused bicyclic structure consisting of a furan ring and a pyridine ring, with a methanol group attached to the third carbon of the furan ring
Preparation Methods
The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of a pyridine derivative and a furan derivative, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-c]pyridine: Lacks the methanol group, which may result in different chemical reactivity and biological activity.
3-Hydroxymethyl-2,3-dihydrofuro[2,3-c]pyridine: Similar structure but with a hydroxymethyl group instead of a methanol group, potentially leading to different properties.
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVYMCHSGNVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.